2,3,6-Trichlorotoluene
Overview
Description
2,3,6-Trichlorotoluene is an organic compound with the molecular formula C7H5Cl3. It is a chlorinated derivative of toluene, where three chlorine atoms are substituted at the 2nd, 3rd, and 6th positions of the benzene ring. This compound is known for its use in various chemical processes and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
This compound is a chlorinated derivative of toluene, and like other similar compounds, it may interact with various biological molecules, potentially disrupting normal cellular functions .
Mode of Action
It is known that chlorinated hydrocarbons can interfere with the normal function of cellular membranes and proteins, leading to a variety of downstream effects .
Biochemical Pathways
One study has suggested that 2-chlorotoluene, a related compound, is metabolized via a pathway involving 4-chloro-3-methylcatechol, 3-chloro-2-methylmuconic acid, and 5-methyldienlactone
Pharmacokinetics
Like other lipophilic compounds, it is likely to be absorbed through the gastrointestinal tract and skin, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Chlorinated hydrocarbons in general can cause a variety of effects, including disruption of cellular membranes, interference with protein function, and potential toxicity to various organs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,6-Trichlorotoluene. For example, its volatility and solubility can affect its distribution in the environment and its availability for uptake by organisms . Additionally, factors such as temperature, pH, and the presence of other chemicals can influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
2,3,6-Trichlorotoluene plays a significant role in biochemical reactions due to its chlorinated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The nature of these interactions often involves the oxidation of this compound, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, it can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered energy production and increased oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as cytochrome P450s, leading to the accumulation of toxic intermediates . Furthermore, this compound can induce changes in gene expression by activating or repressing transcription factors, thereby altering the cellular response to stress and other stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, some of which may have different biological activities . Long-term exposure to this compound in vitro and in vivo has been associated with persistent changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects. For instance, high doses of this compound have been linked to liver and kidney damage in animal studies . Additionally, threshold effects have been observed, where certain biological responses are only triggered above specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated with glutathione or other molecules for excretion . These metabolic processes are crucial for reducing the toxicity of this compound and preventing its accumulation in tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues is influenced by its lipophilicity, allowing it to accumulate in fatty tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trichlorotoluene can be synthesized through the chlorination of toluene. The process typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous chlorination of toluene in a reactor. The process is optimized to achieve high yields and purity. The reaction mixture is then subjected to distillation to separate and purify the desired product. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a solvent like ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like 2,3,6-trihydroxy toluene.
Oxidation: Formation of 2,3,6-trichlorobenzoic acid or 2,3,6-trichlorobenzaldehyde.
Reduction: Formation of 2,3-dichlorotoluene or 3,6-dichlorotoluene
Scientific Research Applications
2,3,6-Trichlorotoluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions involving chlorinated aromatic compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules
Comparison with Similar Compounds
2,4,6-Trichlorotoluene: Another chlorinated derivative of toluene with chlorine atoms at the 2nd, 4th, and 6th positions.
2,3,5-Trichlorotoluene: Chlorinated toluene with chlorine atoms at the 2nd, 3rd, and 5th positions.
2,3,4-Trichlorotoluene: Chlorinated toluene with chlorine atoms at the 2nd, 3rd, and 4th positions.
Uniqueness: 2,3,6-Trichlorotoluene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other isomers may not be as effective .
Properties
IUPAC Name |
1,2,4-trichloro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYYBZNZSSNYSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047767 | |
Record name | 2,3,6-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2077-46-5 | |
Record name | 2,3,6-Trichlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2077-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,6-Trichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002077465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2077-46-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155908 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,2,4-trichloro-3-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,6-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8047767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-trichlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,6-TRICHLOROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19M2L15Z6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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